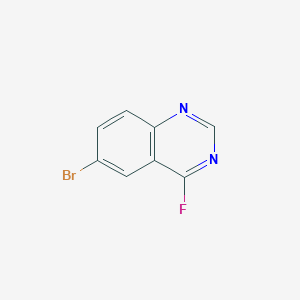
6-Bromo-4-fluoroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the quinazoline ring enhances its reactivity and biological properties, making it a compound of significant interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method starts with the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form a brominated intermediate. This intermediate is then reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions. The use of phase-transfer catalysis and microwave-assisted reactions can enhance the efficiency and yield of the synthesis .
化学反应分析
Types of Reactions: 6-Bromo-4-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Diethylaminosulfur trifluoride (DAST): Used for fluorination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substituted Quinazolines: Formed through nucleophilic substitution.
Quinazoline N-oxides: Formed through oxidation.
Dihydroquinazolines: Formed through reduction.
科学研究应用
6-Bromo-4-fluoroquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a probe to investigate the interactions of quinazoline derivatives with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-Bromo-4-fluoroquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and phosphodiesterases.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
相似化合物的比较
- 6-Bromo-4-chloroquinazoline
- 6-Bromo-4-alkylthioquinazoline
- 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Comparison: 6-Bromo-4-fluoroquinazoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization .
生物活性
6-Bromo-4-fluoroquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinazoline family, which is known for its diverse biological activities. The presence of halogen substituents, such as bromine and fluorine, often enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may:
- Inhibit the activity of receptor tyrosine kinases (RTKs) involved in cancer cell proliferation.
- Disrupt cellular processes such as DNA replication and protein synthesis through enzyme inhibition.
These mechanisms can lead to apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapies.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance:
- Case Study on Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's potency was attributed to its ability to inhibit specific signaling pathways critical for tumor growth .
- Mechanistic Insights : Further research revealed that this compound could act as a non-competitive antagonist of certain receptors, effectively blocking their activation and leading to reduced cell proliferation .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise in antimicrobial applications:
- In Vitro Studies : Preliminary studies indicated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Summary of Biological Activities
Future Directions
Despite promising findings, further research is necessary to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Clinical Trials : Assessing its potential as a therapeutic agent in human subjects.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.
属性
分子式 |
C8H4BrFN2 |
|---|---|
分子量 |
227.03 g/mol |
IUPAC 名称 |
6-bromo-4-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H |
InChI 键 |
DCEOTZNRFYZRGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















